

# Nibr2(dme) molecular weight and formula

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## Compound of Interest

Compound Name: Nibr2(dme)

Cat. No.: B1588739

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## Compound Identification and Properties

NiBr<sub>2</sub>(dme) is a coordination complex of nickel(II) bromide with 1,2-dimethoxyethane (dme). It serves as a common starting material in nickel chemistry due to its improved solubility in organic solvents compared to anhydrous nickel(II) bromide.

Table 1: Chemical and Physical Properties of NiBr<sub>2</sub>(dme)

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>10</sub> Br <sub>2</sub> NiO <sub>2</sub>	[1][2]
Molecular Weight	308.62 g/mol	[1][2]
Appearance	Peachy / Orange Powder	[1]
Melting Point	186-188 °C	[1]
Solubility	Slightly soluble in Methanol and Water	[1]
Sensitivity	Moisture sensitive	[1]

## Synthesis of NiBr<sub>2</sub>(dme)

Detailed experimental protocols for the synthesis of NiBr<sub>2</sub>(dme) are outlined below. These methods provide routes to generate the complex from common laboratory reagents.

Table 2: Summary of Synthetic Protocols for  $\text{NiBr}_2(\text{dme})$ 

Method	Starting Materials	Reagents/Solvents	Key Steps	Yield
Method 1	$\text{NiCl}_2$	Methanol, Trimethyl orthoformate, DME	1. Reflux $\text{NiCl}_2$ in Methanol/Trimethyl orthoformate. 2. Remove unreacted $\text{NiCl}_2$ . 3. Concentrate solution to a gel. 4. Dissolve gel in Methanol and add DME. 5. Reflux overnight to precipitate $[\text{NiCl}_2(\text{DME})]$ . 6. Isolate and wash the product.	80%
Method 2	$\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$	Absolute Ethanol, DME	1. Dissolve $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$ in Ethanol at $60^\circ\text{C}$ . 2. Stir for 1 hour 15 minutes. 3. Add DME and stir at $70^\circ\text{C}$ overnight. 4. Cool to $-80^\circ\text{C}$ and filter. 5. Wash with diethyl ether and dry under vacuum.	56%

## Experimental Protocol: Method 2 - Synthesis from Nickel(II) Bromide Trihydrate[3]

- In a 500 mL round-bottomed flask that has been degassed, prepare a solution of  $\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$  (26.2 g, 96.13 mmol) in absolute ethanol (60 mL).
- Heat the mixture to 60°C and stir for 1 hour and 15 minutes, which should result in a green solution.
- At the same temperature, add 250 mL of DME to the solution.
- Increase the temperature to 70°C and stir the mixture overnight.
- Cool the resulting solution to -80°C using a cold ethanol/liquid nitrogen bath.
- Filter the solution to collect the precipitate.
- Wash the collected solid three times with distilled diethyl ether at room temperature.
- Dry the final product under vacuum. Store the resulting solid in a Schlenk tube under a nitrogen atmosphere.

## Applications in Catalysis and Organic Synthesis

$\text{NiBr}_2(\text{dme})$  is a versatile precursor and catalyst in a variety of organic transformations. Its primary applications lie in cross-coupling reactions and polymerization.[3][4][5]

Key Catalytic Applications:

- **Polymerization:** It is used to synthesize catalysts for the vinyl polymerization of norbornene and for Kumada catalyst transfer polymerization to produce poly(3-hexylthiophene) (P3HT). [5]
- **Cross-Coupling Reactions:** The complex is a component in catalytic systems for reductive cross-coupling reactions.[6]
- **Precursor to Nickel Complexes:** It serves as a starting material for the synthesis of various other nickel(II) complexes with tailored catalytic properties.[4][5]

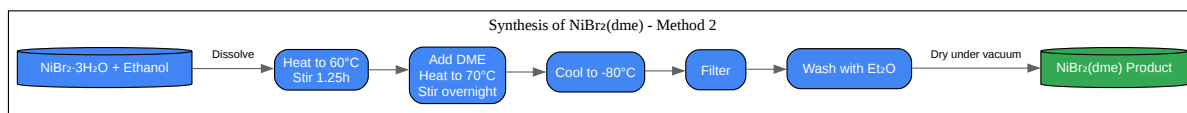
## Experimental Protocol: Synthesis of a Dinuclear Nickel Complex using $\text{NiBr}_2(\text{dme})$ [4][8]

This protocol describes the synthesis of a mixed-valent dinuclear nickel complex,  $[\text{Ni}_2(\mu\text{-Br})_2\text{PNNPiPr}]_2[\text{NiBr}_4]$ , where  $\text{NiBr}_2(\text{dme})$  is a key starting material.

- In a 20 mL scintillation vial under an inert atmosphere, combine PNNPiPr (39.1 mg, 0.1 mmol) and  $\text{NiBr}_2(\text{dme})$  (63.2 mg, 0.2 mmol).
- Dissolve the solids in acetonitrile.
- Stir the solution at room temperature for 6 hours.
- Add  $\text{Ni}(\text{COD})_2$  (28.2 mg, 0.1 mmol) to the solution.
- Allow the resulting mixture to stir overnight.
- The next day, filter the solution through a glass filter pipette with Celite.
- Concentrate the acetonitrile solution under vacuum to yield the product.

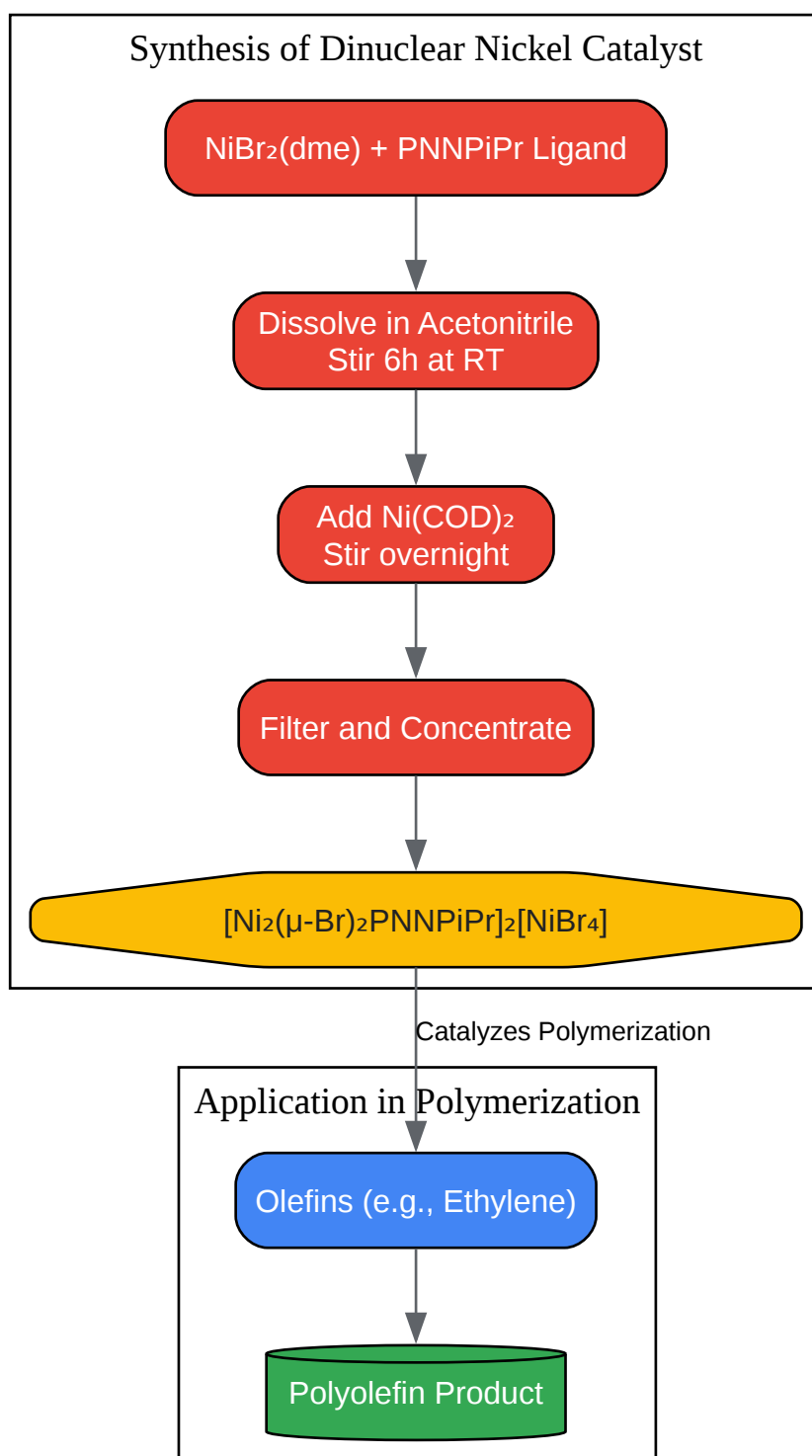
## Reaction Pathways and Workflows

The following diagrams illustrate the synthesis and catalytic applications of  $\text{NiBr}_2(\text{dme})$ .



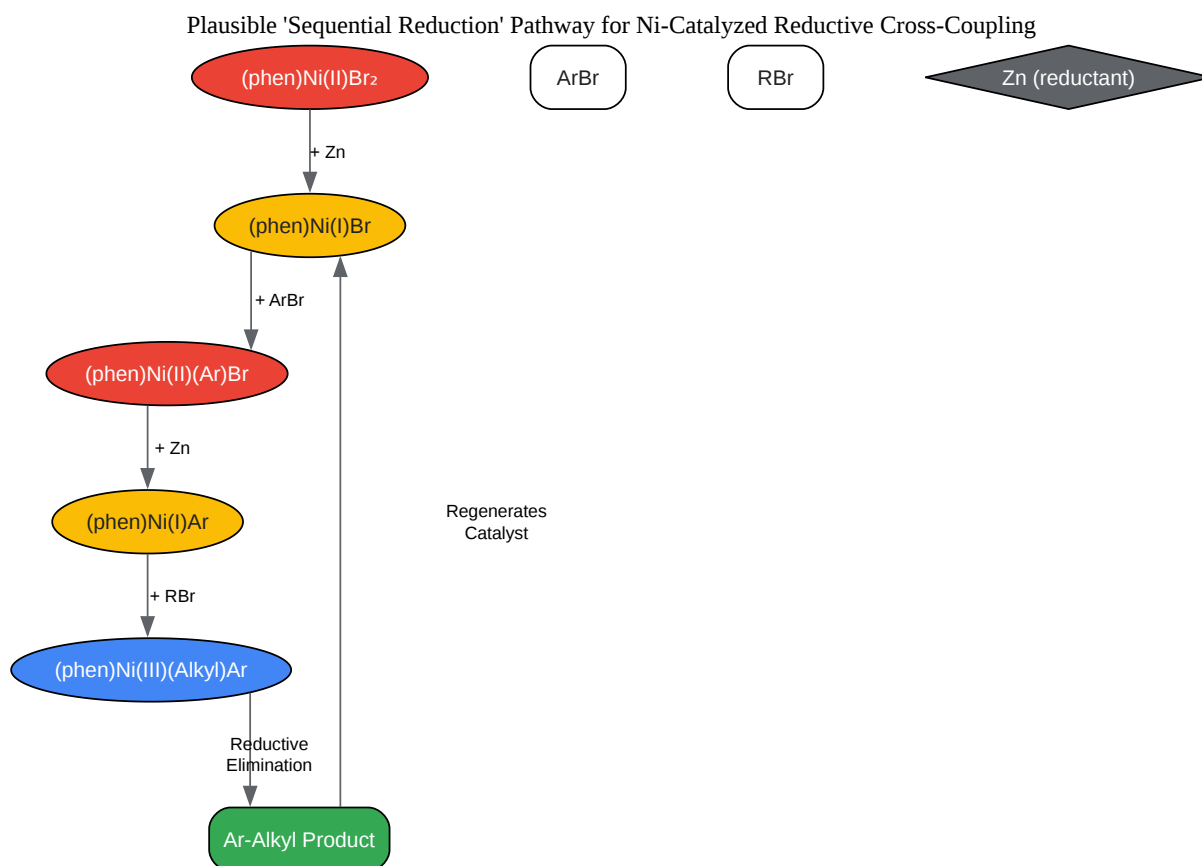
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Caption: Experimental workflow for the synthesis of  $\text{NiBr}_2(\text{dme})$ .



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Caption: Workflow for catalyst synthesis and subsequent application.



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Caption: Plausible mechanism for Ni-catalyzed cross-coupling.[6]

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- To cite this document: BenchChem. [NiBr<sub>2</sub>(dme) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588739#nibr2-dme-molecular-weight-and-formula]

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